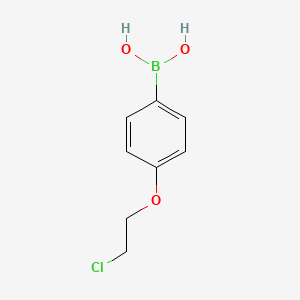

4-(2-Chloroethoxy)phenylboronic acid

概要

説明

“4-(2-Chloroethoxy)phenylboronic acid” is a chemical compound with the molecular formula C8H10BClO3 . It is also known as CEBA. The CAS number for this compound is 252044-23-8 .

Synthesis Analysis

The synthesis of similar boronic acids often involves reactions with phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a boron atom that is sp2-hybridized and contains an empty p-orbital . The boron atom in this compound is capable of forming reversible covalent bonds with diols .

Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation . This property allows boronic acids to interact with a variety of biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .

科学的研究の応用

Catalysis and Organic Synthesis

Phenylboronic acids, including derivatives like 4-(2-Chloroethoxy)phenylboronic acid, play a crucial role in catalysis, particularly in cross-coupling reactions which are foundational in the synthesis of complex organic compounds. For instance, phenylboronic acids are used in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds through the reaction with halides. Such processes are vital for the synthesis of pharmaceuticals, agrochemicals, and organic materials (Saito, Sakai, & Miyaura, 1996).

Materials Science and Engineering

In materials science, phenylboronic acid derivatives are employed for the design and synthesis of functional materials. They are used in creating self-healing materials, smart coatings, and hydrogels that respond to environmental stimuli such as pH, glucose levels, or temperature. This responsiveness is due to the unique ability of boronic acids to reversibly form complexes with diols and polyols, making them ideal for applications requiring dynamic and reversible interactions (Peng et al., 2018).

Biomedical Applications

Phenylboronic acid derivatives are also explored for their biomedical applications, particularly in drug delivery systems and biosensors. The reversible binding with saccharides allows for the development of glucose-responsive systems, which are highly relevant for diabetes management. These systems can potentially regulate the release of insulin in response to the glucose levels in the body, offering a more physiological approach to diabetes treatment (Matsumoto, Ikeda, Harada, & Kataoka, 2003). Furthermore, phenylboronic acid-functionalized nanomaterials are investigated for their use in targeted drug delivery and as components of diagnostic devices, leveraging their ability to interact with cell surface markers or other biological targets.

Analytical Chemistry

In analytical chemistry, phenylboronic acid derivatives are integral to the development of chemical sensors, especially for the detection of biomolecules. The boronic acid moiety can bind to saccharides, making it useful in sensors for glucose or other sugars. This property is harnessed in the development of non-enzymatic glucose sensors, which are crucial for monitoring glucose levels in diabetic patients. These sensors offer advantages such as high sensitivity, selectivity, and stability over traditional enzymatic sensors (Takahashi, 2016).

Safety and Hazards

将来の方向性

Boronic acids, including “4-(2-Chloroethoxy)phenylboronic acid”, are increasingly being utilized in diverse areas of research . They have found applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research is expected to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs .

作用機序

Target of Action

The primary target of 4-(2-Chloroethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM cross-coupling pathway, leading to the formation of carbon–carbon bonds . This pathway is crucial in organic synthesis, enabling the creation of complex organic compounds from simpler ones .

Pharmacokinetics

It’s worth noting that organoboron compounds, in general, are known for their stability and ease of handling , which can impact their bioavailability.

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds . This is a fundamental process in organic synthesis, enabling the construction of complex organic molecules from simpler ones .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, organoboron compounds are known for their stability and are generally environmentally benign . They may be sensitive to certain conditions such as exposure to air and moisture .

特性

IUPAC Name |

[4-(2-chloroethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEXGVSTBQBCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(Hydroxymethyl)cyclopropyl]phenol](/img/structure/B3119563.png)

![4-Bromothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B3119567.png)

![N-(3,4-dimethylphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B3119577.png)

![Methyl 3-[(3-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B3119582.png)

![ethyl 2-[3-cyano-6-(4-fluorophenyl)-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B3119605.png)

![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3119619.png)

![5-[N-(6-Aminohexyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B3119622.png)